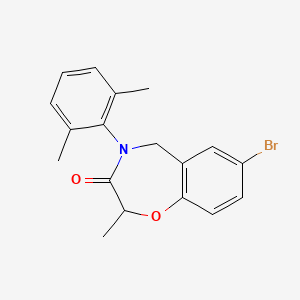

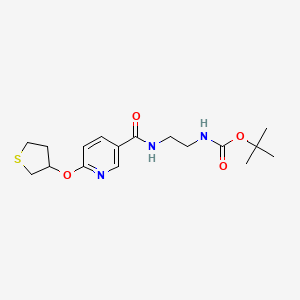

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from readily available precursors. For instance, a practical method for synthesizing a closely related CCR5 antagonist involved esterification followed by a Claisen type reaction and a Suzuki−Miyaura coupling, demonstrating the complex synthetic routes required for these compounds (Ikemoto et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

- CCR5 Antagonist Synthesis : The chemical is used in the synthesis of a CCR5 antagonist, an orally active compound, demonstrating its importance in pharmaceutical chemistry (Ikemoto et al., 2005).

- Analogue Synthesis : It is involved in creating structural analogues of various compounds, showcasing its versatility in organic synthesis (Carpenter, Peesapati & Proctor, 1979).

Analytical and Chemical Properties

- Physical and Physicochemical Properties : The compound's physical and physicochemical characteristics are critical in analytical chemistry, especially for quantitative determinations (Althaus et al., 1986).

- Benzoxazepine Derivatives Synthesis : It plays a role in synthesizing thieno[2,3‐b][1,5]benzoxazepine derivatives, indicating its application in creating new chemical entities (Kohara et al., 2002).

Novel Synthesis Techniques

- Polymer-Assisted Synthesis : Utilized in the polymer-assisted solution-phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, highlighting innovative approaches in compound synthesis (Carreras, Scherkenbeck & Paulitz, 2005).

Metabolic and Pharmacokinetic Research

- Metabolism and Pharmacokinetics : Its metabolism in animals and humans is studied, contributing to understanding its biotransformation and pharmacokinetics, crucial in drug development (Borchers, Achtert, Hausleiter & Zeugner, 1984).

Antimicrobial and Anti-inflammatory Applications

- Antimicrobial and Anti-inflammatory Activity : Its derivatives are investigated for antimicrobial and anti-inflammatory activities, signifying its potential in developing new therapeutic agents (Rajanarendar et al., 2013).

Kinase Inhibitor Development

- Kinase Inhibitor Synthesis : The compound is significant in the process development and scaling up of benzoxazepine-containing kinase inhibitors, a critical area in cancer research (Naganathan et al., 2015).

X-Ray Crystallography and Molecular Structure

- Crystallography and Molecular Structure : Its role in x-ray crystallography studies aids in understanding molecular structures and crystal formation, essential in material science (Kravtsov et al., 2012).

Other Research Areas

- Dihydro-1H-1,4-Benzodiazepines : Involved in the study of dihydro-1H-1,4-benzodiazepines, showcasing its application in exploring new chemical classes (Gorringe et al., 1969).

- CNS Receptor Affinity : Its derivatives' affinity toward CNS benzodiazepine receptors is studied, indicating its potential in neuropharmacology (Pavlovsky et al., 2007).

Propiedades

IUPAC Name |

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c1-11-5-4-6-12(2)17(11)20-10-14-9-15(19)7-8-16(14)22-13(3)18(20)21/h4-9,13H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZKRQKFYCRYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)C3=C(C=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)

![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)

![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)

![13-Benzyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2486712.png)

![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)

![Ethyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2486718.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2486722.png)

![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)

![4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2486726.png)